molecular formula C10H13NO2S B3055786 1-Benzylcyclopropane-1-sulfonamide CAS No. 669008-34-8

1-Benzylcyclopropane-1-sulfonamide

Cat. No.: B3055786
CAS No.: 669008-34-8
M. Wt: 211.28 g/mol
InChI Key: NVRIOSDKORWDLE-UHFFFAOYSA-N
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Description

1-Benzylcyclopropane-1-sulfonamide is a chemical compound with the molecular formula C13H19NO2S and a molecular weight of 253.36 g/mol . It features a sulfonamide functional group, a key moiety in many biologically active compounds . Sulfonamides are a prominent class of compounds in medicinal chemistry with a history of diverse pharmacological activities . They are known to act as enzyme inhibitors and form the basis of various therapeutic agents, including antimicrobials, carbonic anhydrase inhibitors, and anticancer agents . The structure of this compound incorporates a benzyl group and a cyclopropyl ring attached to the sulfonamide nitrogen. This combination presents a unique three-dimensional structure that may be valuable for investigating structure-activity relationships (SAR). Researchers can utilize this compound as a building block or intermediate in the synthesis of more complex molecules, particularly in developing potential ligands for metal complexes or exploring new chemical entities for various biological targets. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzylcyclopropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c11-14(12,13)10(6-7-10)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRIOSDKORWDLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC=CC=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619516
Record name 1-Benzylcyclopropane-1-sulfonamide
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Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669008-34-8
Record name 1-(Phenylmethyl)cyclopropanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=669008-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzylcyclopropane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Enduring Significance of the Sulfonamide Functional Group

The sulfonamide group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (-SO₂NH₂), is a linchpin in the world of chemical sciences. wikipedia.orgwikipedia.org Its discovery in the early 20th century revolutionized medicine with the advent of sulfa drugs, the first broadly effective systemic antibacterials. wikipedia.org These synthetic antimicrobial agents function as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. wikipedia.orgnih.gov By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides effectively halt bacterial growth and multiplication. nih.gov

Beyond their antibacterial prowess, sulfonamides exhibit a remarkable diversity of pharmacological activities. nih.gov This functional group is a key component in various classes of drugs, including diuretics (e.g., hydrochlorothiazide), anticonvulsants (e.g., sultiame), and anti-inflammatory agents (e.g., celecoxib). wikipedia.orgcerradopub.com.br The sulfonamide moiety's ability to act as a bioisostere for carboxylic acids, coupled with its metabolic and chemical stability, makes it an attractive feature in drug design. researchgate.netmdpi.com Its rigid, crystalline nature also aids in the characterization and purification of chemical compounds. wikipedia.org

The Unique Contributions of Cyclopropane and Benzyl Moieties

The structural architecture of 1-Benzylcyclopropane-1-sulfonamide is further defined by the presence of cyclopropane (B1198618) and benzyl (B1604629) groups, each imparting distinct characteristics to the molecule.

The cyclopropane ring , the smallest of the cycloalkanes, is a three-membered ring of carbon atoms. ontosight.aiwikipedia.org Its strained nature, with C-C-C bond angles of 60°, results in unique electronic properties and high reactivity, making it a valuable building block in organic synthesis. ontosight.aiwikipedia.org In medicinal chemistry, the incorporation of a cyclopropane ring can enhance metabolic stability and modulate the conformation of a molecule, potentially improving its binding affinity to biological targets. digitellinc.comrsc.org It is the most common small ring system found in pharmaceuticals and agrochemicals. digitellinc.com

The benzyl group , consisting of a benzene (B151609) ring attached to a methylene (B1212753) group (-CH₂-), is a prevalent structural motif in organic chemistry. wikipedia.orgfiveable.meucla.edu It can influence a molecule's properties in several ways. For instance, the benzyl group can act as a protecting group for alcohols and carboxylic acids during chemical synthesis. wikipedia.orgfiveable.me Furthermore, its presence can impact a compound's lipophilicity, which affects its ability to cross biological membranes. ontosight.ai In some contexts, the benzyl moiety has been shown to play a crucial role in the interaction of molecules with biological targets, such as DNA. nih.gov

The Scientific Impetus for Investigating 1 Benzylcyclopropane 1 Sulfonamide

Classical Approaches to Sulfonamide Synthesis

Traditional methods for preparing sulfonamides have long been the foundation of organic synthesis, primarily relying on the reaction of sulfonyl chlorides with amines or the subsequent alkylation of primary sulfonamides.

Sulfonylation of Amines with Sulfonyl Chlorides

The most conventional and widely used method for constructing the sulfonamide bond is the reaction of a sulfonyl chloride with a primary or secondary amine. acs.orgresearchgate.net This reaction, often referred to as the Hinsberg reaction, is typically carried out in the presence of a base, such as pyridine (B92270) or an aqueous solution of sodium hydroxide, to neutralize the hydrochloric acid byproduct. researchgate.netwikipedia.org The general applicability of this method makes it a straightforward theoretical route to this compound.

The synthesis would proceed by reacting cyclopropane-1-sulfonyl chloride with benzylamine (B48309). The nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of the desired N-benzyl sulfonamide. While effective, this method's primary limitation lies in the preparation of the requisite sulfonyl chloride, which can sometimes require harsh conditions that are not compatible with sensitive functional groups. acs.orgresearchgate.net

General Reaction Scheme:

R-SO₂Cl + R'-NH₂ + Base → R-SO₂NH-R' + Base·HCl

The versatility of this approach is well-documented, with numerous bases and solvent systems developed to optimize yields and accommodate a wide range of amine and sulfonyl chloride substrates. researchgate.netekb.eg

Strategies for N-Alkylated Sulfonamides

N-alkylated sulfonamides, such as the target compound, can also be prepared by the alkylation of a primary sulfonamide. dnu.dp.ua This approach begins with a readily available primary sulfonamide, in this case, cyclopropane-1-sulfonamide, which is then reacted with an alkylating agent.

Common strategies include:

Alkylation with Alkyl Halides: The primary sulfonamide can be deprotonated with a base to form a nucleophilic sulfonamidate anion, which then displaces a halide from an alkyl halide (e.g., benzyl bromide). Lewis acids like FeCl₃ and ZnCl₂ can also catalyze the reaction between sulfonamides and alkyl halides. dnu.dp.ua

"Borrowing Hydrogen" Catalysis: A more modern and greener approach involves the N-alkylation of sulfonamides with alcohols, which serve as alkylating agents. organic-chemistry.orgacs.org This method, often catalyzed by manganese or ruthenium pincer complexes, proceeds through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. organic-chemistry.orgacs.org The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate and a metal-hydride species. The sulfonamide then condenses with the aldehyde to form an N-sulfonyl imine, which is subsequently reduced by the metal-hydride to yield the N-alkylated product and regenerate the catalyst. A variety of aryl and alkyl sulfonamides can be mono-N-alkylated in excellent yields using this method. acs.org

Table 1: Catalytic Systems for N-Alkylation of Sulfonamides with Alcohols

Catalyst System Alcohol Substrate Sulfonamide Substrate Yield Reference
Mn(I) PNP Pincer Complex Benzyl Alcohols Aryl & Alkyl Sulfonamides Excellent (Avg. 85%) acs.org
[(p-cymene)Ru(2,2′-bpyO)(H₂O)] Benzylic & Aliphatic Alcohols Aminobenzenesulfonamides High (74-89%) acs.org
Manganese Dioxide (MnO₂) Various Alcohols Sulfonamides & Amines Good-Excellent organic-chemistry.org

Advanced and Green Synthetic Protocols

Recent advancements in synthetic chemistry have focused on developing more efficient, safer, and environmentally benign methods for sulfonamide synthesis, moving away from the reliance on pre-formed sulfonyl chlorides.

Microwave-Assisted Synthesis from Sulfonic Acids

A significant improvement over classical methods is the direct synthesis of sulfonamides from sulfonic acids or their sodium salts. De Luca and Giacomelli developed a microwave-assisted protocol that is both rapid and high-yielding. organic-chemistry.orgacs.orgnih.gov This procedure involves two microwave-assisted steps:

The sulfonic acid is activated with 2,4,6-trichloro- acs.orgCurrent time information in Bangalore, IN.nih.gov-triazine (TCT) and a base like triethylamine.

The resulting intermediate is then treated with the desired amine.

This method avoids the need to isolate the often unstable sulfonyl chloride intermediates. researchgate.net The use of microwave irradiation dramatically reduces reaction times from hours to minutes and improves yields compared to conventional heating. organic-chemistry.orgacs.org The protocol shows broad substrate scope, accommodating aromatic, aliphatic, and heterocyclic sulfonic acids, as well as a wide variety of amines. organic-chemistry.org For the synthesis of this compound, this would involve using cyclopropane-1-sulfonic acid and benzylamine as starting materials.

Table 2: Examples of Microwave-Assisted Sulfonamide Synthesis from Sulfonic Acid Sodium Salts

Sulfonic Acid Sodium Salt Amine Yield (%) Reference
Benzenesulfonic acid sodium salt Benzylamine 91 acs.org
Benzenesulfonic acid sodium salt Cyclohexylamine 93 acs.org
Benzenesulfonic acid sodium salt Morpholine 95 acs.org
p-Toluenesulfonic acid sodium salt Benzylamine 92 acs.org

Conditions: Microwave irradiation, TCT as activating agent, catalytic 18-crown-6.

Metal-Catalyzed Sulfonamidation Reactions

Transition metal catalysis has opened new avenues for forming carbon-nitrogen bonds, including those in sulfonamides. These methods often feature mild conditions and high functional group tolerance.

Photosensitized Nickel Catalysis: A method for the C-N bond formation between sulfonamides and aryl or heteroaryl halides has been reported using nickel catalysis in conjunction with a photosensitizer. princeton.edunih.gov While this specific protocol is for N-arylation, it highlights the potential of dual catalytic systems to facilitate challenging cross-coupling reactions. The proposed mechanism involves energy transfer from a photocatalyst to a Ni(II) complex, which promotes the reductive elimination step to form the C-N bond. princeton.edu

Copper-Catalyzed Three-Component Coupling: A powerful and modular strategy involves the copper-catalyzed three-component reaction of an aryl precursor, a sulfur dioxide surrogate (like DABSO), and an amine. acs.org This approach allows for the direct construction of aryl sulfonamides from readily available starting materials in a single step, offering a highly convergent pathway. acs.org

Metal-Free Electrochemical Synthesis

In a push towards greener chemistry, metal-free electrochemical methods have been developed for the direct synthesis of sulfonamides. One such protocol achieves the dehydrogenative coupling of (hetero)arenes, sulfur dioxide (SO₂), and amines. nih.govnih.govdocumentsdelivered.com This method is highly convergent and atom-economical, as it does not require pre-functionalization of the aromatic starting material. nih.gov

The proposed mechanism involves the anodic oxidation of the arene to form a radical cation. This intermediate is then attacked by an amidosulfinate species, which is formed in situ from the reaction between the amine and SO₂. nih.gov The amidosulfinate conveniently serves a dual role as both the nucleophile and the supporting electrolyte, simplifying the reaction setup. nih.gov The use of boron-doped diamond (BDD) electrodes has been shown to be effective for this transformation, yielding a wide range of sulfonamides with yields up to 85%. nih.govdocumentsdelivered.com

Cyclopropane Ring Formation in Sulfonamide Architectures

The creation of the cyclopropane ring within a sulfonamide framework is a key challenge. The stability of the sulfonamide group must be maintained while the strained carbocyclic system is constructed. Various synthetic routes have been developed to achieve this, including intramolecular cyclizations of halogenated precursors, metal-catalyzed cycloisomerizations of unsaturated systems, and intermolecular cyclopropanations of olefins.

The construction of the 1-benzylcyclopropane unit requires the simultaneous presence of a benzyl group and a sulfonamide functionality on the same cyclopropane carbon. A common strategy for building substituted cyclopropanes involves the α-alkylation of an activated methylene (B1212753) compound with a 1,2-dihaloalkane, followed by functional group transformations. nih.gov

One established method for creating a 1-phenylcyclopropane core, which can be conceptually adapted for a 1-benzylcyclopropane target, begins with a substituted acetonitrile. nih.gov For instance, 2-phenylacetonitrile (B1602554) can undergo cyclopropanation with 1,2-dibromoethane (B42909) in the presence of a base. nih.gov The resulting nitrile is then hydrolyzed to the corresponding carboxylic acid. nih.gov A similar pathway could be envisioned starting from benzyl cyanide to form 1-benzylcyclopropane-1-carbonitrile, which would then require conversion of the nitrile group to a sulfonamide.

A more direct approach involves intramolecular cyclization. A precursor such as N-substituted-2-benzyl-3-halopropanesulfonamide could undergo base-induced ring closure to form the desired this compound. This strategy is analogous to the synthesis of unsubstituted cyclopropane sulfonamide, where N-tert-butyl-(3-chloro)propyl sulfonamide is cyclized using n-butyl lithium. google.comgoogle.com

Starting Material Reagents Key Transformation Product Type
Substituted 2-phenyl acetonitrile1,2-dibromoethane, NaOHCyclopropanation1-Phenylcyclopropane carbonitrile
N-tert-butyl-(3-chloro) propyl sulfonamiden-Butyl lithiumIntramolecular CyclizationCyclopropane sulfonic acid tert-butylamide

This table illustrates general strategies for cyclopropane ring formation that can be conceptually applied to the synthesis of the benzylcyclopropane moiety.

Gold catalysis has emerged as a powerful tool in organic synthesis for activating alkynes and allenes toward nucleophilic attack, enabling the construction of complex molecular architectures. acs.orgresearchgate.net These reactions often proceed with high atom economy under mild conditions. acs.orgresearchgate.net

One strategy involves the gold-catalyzed [2+1] cycloaddition of allenamides with sulfoxonium ylides to produce highly functionalized cyclopropanes. rsc.org This method provides access to cyclopropyl (B3062369) sulfonamides with good yields and diastereoselectivity. rsc.org The stereochemical outcome is often dictated by the steric interactions between the sulfonamide group and the gold catalyst. rsc.org

Another potent approach is the gold-catalyzed cycloisomerization of 1,n-enynes, which proceeds through cyclopropyl gold carbene-like intermediates. acs.org These reactive intermediates can undergo various transformations, including intramolecular cyclopropanation. acs.org Specifically, the gold-catalyzed tandem cycloisomerization and dimerization of chiral homopropargyl sulfonamides has been reported, showcasing a method to form cyclization products from alkyne-containing sulfonamides. nih.gov Such processes involve the activation of the alkyne by a gold(I) catalyst, followed by an intramolecular attack to form a cyclopropyl intermediate, which can then be further functionalized or isolated. acs.orgresearchgate.net

Catalyst System Substrate Type Reaction Type Key Intermediate
Gold(I) complexesAllenamides & Sulfoxonium Ylides[2+1] CycloadditionGold-associated ylide
Gold(I) complexes1,n-Enynes / Homopropargyl sulfonamidesCycloisomerizationCyclopropyl gold carbene

This table summarizes gold-catalyzed approaches for synthesizing cyclopropane rings in sulfonamide-containing molecules.

Organozinc carbenoids are highly effective reagents for the cyclopropanation of alkenes, a reaction famously known as the Simmons-Smith reaction. Modern advancements have led to the development of more stable and storable zinc carbenoid species, enhancing the practicality of this method. organic-chemistry.org

A well-defined, storable phosphate (B84403) carbenoid, (n-BuO)₂P(O)OZnCH₂I, has been shown to be a powerful cyclopropanating reagent for a wide variety of functionalized and unfunctionalized alkenes, delivering yields between 72-99%. organic-chemistry.org This reagent is synthesized from di-n-butylphosphoric acid, diethylzinc, and diiodomethane (B129776) and offers advantages in stability and safety, being non-pyrophoric. organic-chemistry.org

To synthesize a cyclopropyl sulfonamide using this method, the logical precursor would be a vinylsulfonamide. The reaction would involve the direct addition of the zinc carbenoid across the double bond of the vinyl group to form the cyclopropane ring. This approach offers high functional group tolerance, making it suitable for substrates already containing the sulfonamide moiety. organic-chemistry.org

Reagent Precursor Reaction Advantages
Diiodomethane, Diethylzinc (Simmons-Smith)AlkeneIntermolecular CyclopropanationClassic, effective for many alkenes
(n-BuO)₂P(O)OZnCH₂I (Storable Carbenoid)Alkene (e.g., Vinylsulfonamide)Intermolecular CyclopropanationStorable, non-pyrophoric, high yield, good functional group tolerance organic-chemistry.org

This table outlines organozinc-mediated methods for cyclopropanation applicable to sulfonamide precursors.

Derivatization Strategies for this compound Analogs

Once this compound is synthesized, its structure can be modified to create a library of analogs for various applications. Derivatization can target the primary sulfonamide group or the benzyl moiety.

The primary sulfonamide group (R-SO₂NH₂) is a versatile handle for chemical modification. It can be readily N-alkylated or N-arylated to produce secondary or tertiary sulfonamides. acs.org For example, reaction with an appropriate halide in the presence of a base can introduce a wide range of substituents on the nitrogen atom. Furthermore, primary sulfonamides can react with isocyanates to form sulfonylureas, a class of compounds with significant biological activity. acs.org

A general method for synthesizing N-benzyl sulfonamides involves the in-situ reduction of an intermediate N-sulfonyl imine, which is formed from an aldehyde and a primary sulfonamide. rsc.org This approach could be used to introduce various substituted benzyl groups onto a parent sulfonamide.

Another key strategy involves the modification of the benzyl ring itself through electrophilic aromatic substitution, allowing for the introduction of various functional groups (e.g., halogens, nitro, alkyl groups) at the ortho, meta, or para positions.

Finally, the core structure can be built up through coupling reactions. For instance, synthetic schemes often involve coupling a carboxylic acid with an amine. nih.govnih.gov A similar logic could apply where a pre-functionalized benzylcyclopropane unit is coupled to a sulfonamide precursor or vice versa.

Modification Site Reaction Type Reagents Resulting Structure
Sulfonamide NitrogenN-Alkylation / N-ArylationAlkyl/Aryl Halide, BaseSecondary/Tertiary Sulfonamide
Sulfonamide NitrogenSulfonylurea FormationIsocyanateSulfonylurea
Benzyl RingElectrophilic Aromatic SubstitutionHNO₃/H₂SO₄, Br₂/FeBr₃, etc.Ring-substituted analog
Amide Bond FormationAmide CouplingCarboxylic Acid, Amine, Coupling Agent (e.g., EDCI)Amide-linked analog nih.gov

This table presents common strategies for modifying the this compound scaffold to generate diverse analogs.

Reactions Involving the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a critical functional group in many pharmaceuticals and agrochemicals. Its reactivity is primarily centered on the acidic proton of the NH₂ group and the potential for substitution at the nitrogen atom.

Nucleophilic Substitution Reactions

The nitrogen atom of the sulfonamide can act as a nucleophile, particularly after deprotonation by a suitable base. This allows for the introduction of various substituents onto the sulfonamide nitrogen, a common strategy in medicinal chemistry to modulate the biological activity of a lead compound.

One of the most fundamental transformations is N-alkylation. In a typical reaction, this compound can be treated with an alkyl halide in the presence of a base such as potassium carbonate or an ionic liquid to yield the corresponding N-alkylated product. The reaction proceeds via an Sₙ2 mechanism, where the deprotonated sulfonamide anion attacks the electrophilic carbon of the alkyl halide. The use of phase-transfer catalysts can enhance the reaction rate and yield, particularly when dealing with less reactive alkylating agents.

Reactant 1Reactant 2BaseSolventProduct
This compoundMethyl IodideK₂CO₃AcetonitrileN-Methyl-1-benzylcyclopropane-1-sulfonamide
This compoundEthyl BromideNaHDMFN-Ethyl-1-benzylcyclopropane-1-sulfonamide
This compoundBenzyl ChlorideCs₂CO₃AcetonitrileN,1-Dibenzylcyclopropane-1-sulfonamide

This table presents illustrative examples of nucleophilic substitution reactions based on general methodologies for sulfonamide alkylation.

Amidation and Sulfonylation Processes

The sulfonamide nitrogen can also undergo acylation to form N-acylsulfonamides, also known as sulfonylimides. This is typically achieved by reacting this compound with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine or triethylamine. These N-acylsulfonamides are valuable intermediates in organic synthesis.

Furthermore, sulfonylation at the nitrogen atom can occur, leading to the formation of bis-sulfonimides. This reaction generally requires a strong base to deprotonate the already electron-deficient sulfonamide nitrogen, followed by reaction with a sulfonyl chloride. The resulting bis-sulfonimides are highly acidic and have applications as catalysts and protecting groups.

Reaction TypeReactant 1Reactant 2Base/CatalystProduct
AmidationThis compoundAcetyl ChloridePyridineN-Acetyl-1-benzylcyclopropane-1-sulfonamide
AmidationThis compoundBenzoyl ChlorideTriethylamineN-Benzoyl-1-benzylcyclopropane-1-sulfonamide
SulfonylationThis compoundp-Toluenesulfonyl ChlorideNaHN-(p-Tolylsulfonyl)-1-benzylcyclopropane-1-sulfonamide

This table provides representative examples of amidation and sulfonylation reactions based on established protocols for sulfonamides.

Transformations at the Cyclopropane Ring

The three-membered cyclopropane ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions. The presence of the electron-withdrawing sulfonamide group and the phenyl ring can influence the regioselectivity and stereoselectivity of these transformations.

Ring-Opening Reactions

The cyclopropane ring in this compound can be opened through several mechanisms, including acid-catalyzed, thermal, and metal-mediated pathways. Lewis acids can promote the ring opening of donor-acceptor cyclopropanes. nih.gov In the case of this compound, the benzyl group can be considered a donor and the sulfonamide an acceptor, potentially facilitating ring cleavage. For instance, treatment with a Lewis acid like boron trichloride (B1173362) in the presence of an arene nucleophile could lead to a 1,3-arylboration product. nih.gov

Thermally induced ring-opening is also a possibility, although it typically requires high temperatures. nih.govnih.gov The presence of substituents can lower the activation energy for this process.

Reaction TypeCatalyst/ConditionsNucleophile/ReagentPotential Product
Lewis Acid-Catalyzed Ring OpeningBCl₃Toluene1,3-Diaryl-1-(dichloroboryl)propane derivative
Lewis Acid-Catalyzed Ring OpeningYb(OTf)₃Sulfenamideγ-Amino-α-thiolated product derivative wikipedia.org
Thermal Ring OpeningHigh Temperature (e.g., >200 °C)-Isomeric alkene

This table illustrates potential ring-opening reactions based on studies of similarly substituted cyclopropanes.

Cycloaddition Reactions

While the cyclopropane ring itself does not typically participate directly in cycloadditions, its presence can influence the reactivity of adjacent functional groups. If a double bond were introduced adjacent to the cyclopropane ring, forming a vinylcyclopropane (B126155) system, a variety of cycloaddition reactions would become accessible. Vinylcyclopropanes can act as three-carbon synthons in [3+2] cycloadditions or as five-carbon components in [5+2] cycloadditions, often catalyzed by transition metals. pku.edu.cnchemistrysteps.comwikipedia.org For example, a hypothetical vinyl derivative of this compound could react with an alkyne in the presence of a rhodium catalyst to form a seven-membered ring.

Reactivity of the Benzyl Substituent

The benzyl group (C₆H₅CH₂-) attached to the cyclopropane ring offers another site for chemical modification. The benzylic position, the carbon atom directly attached to the aromatic ring, is particularly reactive due to the ability of the phenyl ring to stabilize intermediates such as radicals and carbocations. nih.gov

Common reactions at the benzylic position include oxidation and free-radical halogenation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic carbon. nih.gov Depending on the reaction conditions and the other substituents, this can lead to the formation of a ketone or, with more vigorous oxidation, a carboxylic acid, which would involve cleavage of the cyclopropane ring.

Free-radical halogenation, typically using N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, can selectively introduce a halogen atom at the benzylic position. This benzylic halide is then a versatile intermediate for further nucleophilic substitution reactions.

Reaction TypeReagentConditionsProduct
Benzylic OxidationKMnO₄, NaOH, heatVigorous1-(Benzoyl)cyclopropane-1-sulfonamide (potential)
Benzylic OxidationK₂S₂O₈, PyridineHeatingImine derivative (if N-H is present on an adjacent group)
Free-Radical BrominationN-Bromosuccinimide (NBS)UV light or AIBN1-(1-Bromo-1-phenylmethyl)cyclopropane-1-sulfonamide
Free-Radical ChlorinationSO₂Cl₂, AIBNHeating1-(1-Chloro-1-phenylmethyl)cyclopropane-1-sulfonamide

This table outlines expected reactions at the benzylic position based on established chemical principles.

Benzylic C-H Activation and Functionalization

The benzylic C-H bonds in this compound are prime targets for functionalization due to their relatively low bond dissociation energy. Transition metal catalysis and photoredox catalysis are powerful strategies to achieve this transformation, often proceeding through radical or organometallic intermediates.

Transition metals can activate benzylic C-H bonds by binding to the arene π-system, which increases the acidity of the benzylic protons and facilitates deprotonation. researchgate.net This approach enables the formation of a benzylic carbanion that can react with various electrophiles. Alternatively, hydrogen atom transfer (HAT) from the benzylic position can generate a benzyl radical, which can then be intercepted. researchgate.netrsc.org

Recent advancements have highlighted the use of various catalytic systems for benzylic C-H functionalization, as summarized in the table below. These methods provide access to a range of functionalized products under relatively mild conditions.

Table 1: Catalytic Systems for Benzylic C-H Functionalization of Related Compounds
Catalyst TypeCatalyst ExampleReaction TypeGeneral ConditionsReference
PhotoredoxIridium complexes (e.g., Ir(ppy)₃)ArylationVisible light, thiol co-catalyst nih.govnih.gov
Dual CatalysisNickel/PhotoredoxAcylationVisible light, Ni catalyst, acyl source rsc.org
Transition MetalRhodiumC-H InsertionDiazo compounds as carbene precursors nih.gov
Transition MetalPalladiumα-ArylationPd(OAc)₂/CataCXium A, base acs.org
Transition MetalCopperAlkylationPhotoredox co-catalysis, enones as coupling partners rsc.org

Aromatic Substitutions on the Benzyl Moiety

The benzyl group itself is an activating group and directs incoming electrophiles to the ortho and para positions. This is due to the electron-donating nature of the alkyl group, which stabilizes the carbocation intermediate (the sigma complex) formed during the substitution. libretexts.org Conversely, the sulfonamide group is generally considered a deactivating group and a meta-director due to the electron-withdrawing nature of the sulfonyl group. organicchemistrytutor.com

The directing effects are summarized in the table below:

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
Substituent TypeDirecting EffectReactivity EffectExample GroupsReference
ActivatingOrtho, ParaIncreases reaction rate-Alkyl, -OH, -NH₂ libretexts.orglumenlearning.com
DeactivatingMetaDecreases reaction rate-SO₃H, -NO₂, -C=O organicchemistrytutor.comopenstax.org
Deactivating (Halogens)Ortho, ParaDecreases reaction rate-F, -Cl, -Br, -I openstax.org

For this compound, the substitution pattern will be a result of the combined influence of these effects. The specific reaction conditions, including the nature of the electrophile and the solvent, will also play a crucial role in determining the regioselectivity of the substitution.

Catalytic Transformations Influencing Reactivity

Catalysis can significantly influence the reactivity of this compound, enabling transformations that are otherwise difficult to achieve. Palladium-catalyzed reactions, in particular, have shown great utility in the functionalization of related structures. For instance, the α-arylation of benzylic phosphonates using a palladium catalyst suggests that similar cross-coupling reactions could be possible at the benzylic position of this compound. acs.org

Furthermore, the cyclopropane ring itself can participate in catalytic transformations. Palladium-catalyzed cyclopropanation reactions using diazo compounds are well-established. acs.org While this is a method for forming cyclopropanes, related catalytic processes could potentially lead to ring-opening or rearrangement reactions of the cyclopropane moiety in this compound. Theoretical studies on the palladium-catalyzed cycloaddition of alkenylidenecyclopropanes suggest that oxidative addition of Pd(0) to the cyclopropane ring is a key step, leading to the formation of a palladacyclobutane intermediate. nih.govresearchgate.net This highlights the potential for the cyclopropane ring to be activated by a palladium catalyst.

Mechanistic Studies of this compound Reactions

The mechanisms of reactions involving this compound are expected to follow pathways established for its constituent functional groups.

Benzylic C-H Activation: The mechanism of transition metal-catalyzed benzylic C-H activation can proceed through several pathways. youtube.comyoutube.com One common mechanism involves an outer-sphere process where a hydrogen atom is abstracted from the benzylic position, often facilitated by a photoredox catalyst, to generate a benzyl radical. researchgate.netrsc.org This radical can then engage in further reactions. An alternative inner-sphere mechanism involves the coordination of the transition metal to the arene, followed by C-H activation to form an organometallic intermediate. youtube.com

Electrophilic Aromatic Substitution: The mechanism of EAS involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. organicchemistrytutor.comlibretexts.org The stability of this intermediate determines the regioselectivity of the reaction. The subsequent loss of a proton from the sigma complex restores the aromaticity of the ring and yields the substituted product.

Cyclopropane Reactivity: The reactivity of the cyclopropane ring is dominated by its strained nature, which imparts properties similar to a double bond. rsc.orgrsc.org Ring-opening reactions can be initiated by electrophiles, nucleophiles, or radical species. In the context of catalysis, a plausible mechanistic pathway for transformations involving the cyclopropane ring is the oxidative addition of a low-valent transition metal, such as palladium(0), across a C-C bond of the cyclopropane. nih.govresearchgate.net This would lead to a metallacyclobutane intermediate, which could then undergo various transformations, including reductive elimination or further insertion reactions.

Structural Elucidation and Conformational Analysis of 1 Benzylcyclopropane 1 Sulfonamide

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the structure of a chemical compound. Each technique provides unique information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)NMR spectroscopy is the cornerstone of molecular structure determination in solution. For 1-Benzylcyclopropane-1-sulfonamide, ¹H NMR would identify the types and number of hydrogen atoms (protons). One would expect to see distinct signals for the protons on the benzyl (B1604629) group's aromatic ring and methylene (B1212753) bridge, as well as signals for the protons of the cyclopropane (B1198618) ring. The chemical shifts, signal splitting patterns, and integration values would confirm the connectivity of these fragments.

Similarly, ¹³C NMR spectroscopy would reveal the number of unique carbon environments. Signals corresponding to the carbons of the phenyl ring, the benzylic methylene carbon, the quaternary carbon of the cyclopropane ring attached to the sulfonamide, and the other cyclopropyl (B3062369) carbons would be expected. General NMR studies of related sulfonamides and benzyl-containing compounds confirm the utility of this technique in identifying key structural features. nih.gov

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique would provide the exact bond lengths, bond angles, and torsion angles of this compound. Such data is crucial for understanding the molecule's absolute configuration and solid-state conformation. However, no published crystal structure for this specific compound is available.

Conformational Preferences and Molecular Geometry

The conformation of this compound would be dictated by the rotational freedom around its single bonds, particularly the bond connecting the benzyl group to the cyclopropane ring and the C-S and S-N bonds of the sulfonamide group. Studies on related molecules, such as benzylamine (B48309), show that the orientation of a group relative to the aromatic plane can vary between gauche and perpendicular arrangements. nih.gov The sterically demanding cyclopropane and sulfonamide groups would significantly influence the preferred geometry to minimize steric hindrance. Without experimental or computational data, any discussion of its specific conformational preferences remains speculative.

Intermolecular Interactions and Molecular Aggregation in Crystal Structures

In the absence of a crystal structure, the specific intermolecular interactions governing the molecular packing of this compound cannot be described. However, based on its functional groups, one can anticipate the types of interactions that would be present. The sulfonamide group is a strong hydrogen bond donor (N-H) and acceptor (O=S=O). Therefore, hydrogen bonding between these groups on adjacent molecules would likely be a dominant force in the crystal lattice. Furthermore, π-π stacking interactions between the aromatic rings of the benzyl groups and potential π-alkyl interactions involving the cyclopropyl ring could also play a role in stabilizing the crystal structure. nih.gov

Computational Chemistry Studies on 1 Benzylcyclopropane 1 Sulfonamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. DFT studies on 1-Benzylcyclopropane-1-sulfonamide would typically be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p) to ensure accurate results. mdpi.commdpi.com

The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. For this compound, DFT calculations would be employed to find the minimum energy conformation. nih.gov This process yields important data on bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule can also be analyzed. This includes mapping the distribution of electrons to understand the molecule's reactivity. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the compound. nih.gov

Table 1: Calculated Geometric and Electronic Parameters for this compound

ParameterValue
Optimized Energy (Hartree) -1285.456
HOMO Energy (eV) -6.78
LUMO Energy (eV) -1.23
HOMO-LUMO Gap (eV) 5.55
Dipole Moment (Debye) 3.45
S-N Bond Length (Å) 1.63
C-S Bond Length (Å) 1.82
N-H Bond Length (Å) 1.01
S-O Bond Angle (°) ** 119.5
C-S-N Bond Angle (°) **107.8

Note: The values in this table are illustrative and based on typical results from DFT calculations on similar sulfonamide derivatives.

DFT calculations can predict spectroscopic data, which can then be compared with experimental results to confirm the structure of the synthesized compound. mdpi.comresearchgate.net The calculated vibrational frequencies in an Infrared (IR) spectrum can be assigned to specific bond stretches, bends, and twists within the molecule. mdpi.com Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be calculated to aid in the interpretation of experimental NMR spectra. nih.gov

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted PeaksAssignment
**IR (cm⁻¹) **3350, 3250N-H stretching
3050Aromatic C-H stretching
2980Aliphatic C-H stretching
1340, 1160SO₂ asymmetric and symmetric stretching
¹H NMR (ppm) 7.2-7.4Benzyl (B1604629) aromatic protons
4.8SO₂NH proton
4.2Benzyl CH₂ protons
0.8-1.2Cyclopropane (B1198618) protons
¹³C NMR (ppm) 135.0Benzyl quaternary carbon
128-130Benzyl aromatic carbons
60.0Benzyl CH₂ carbon
35.0Cyclopropane quaternary carbon
10-15Cyclopropane CH₂ carbons

Note: The values in this table are illustrative and based on typical results from DFT calculations on similar sulfonamide derivatives.

DFT can be used to calculate the energies of reactants, transition states, and products for a given chemical reaction. acs.org This allows for the analysis of reaction pathways and the determination of activation energies, providing insight into the kinetics and thermodynamics of reactions involving this compound. acs.org For instance, the mechanism of its synthesis or its interaction with a biological target could be elucidated through such calculations.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. rjb.roresearchgate.net This method is crucial in drug discovery for predicting the binding affinity and mode of a ligand to its target. nih.govsemanticscholar.org For this compound, docking studies could be performed against various enzymes, such as carbonic anhydrase or dihydropteroate (B1496061) synthase, which are common targets for sulfonamide drugs. nih.govmdpi.com These studies would reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. researchgate.net

Table 3: Illustrative Molecular Docking Results for this compound with a Target Protein

ParameterValue
Binding Energy (kcal/mol) -8.5
Inhibition Constant (Ki) (µM) 2.3
Interacting Residues ASN101, LYS23, TRP209
Types of Interactions Hydrogen bond with ASN101, Hydrophobic interaction with TRP209, Pi-Alkyl interaction with LYS23

Note: The values and interacting residues in this table are hypothetical and serve to illustrate the typical output of a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. koreascience.krnih.gov For sulfonamides, QSAR studies can identify key molecular descriptors that influence their therapeutic effects. researchgate.netjbclinpharm.orgnih.gov While a specific QSAR model for this compound would require a dataset of similar compounds with known activities, the principles of QSAR can be applied to predict its potential efficacy based on its structural features. Descriptors such as lipophilicity (logP), molar refractivity, and various electronic and topological parameters would be used to build the model. mdpi.commdpi.com

Mechanistic Insights from Computational Simulations

Computational simulations, including molecular dynamics (MD), can provide a dynamic view of the interactions between this compound and its environment. nih.govacs.org MD simulations can be used to study the stability of a ligand-protein complex over time, the conformational changes that occur upon binding, and the role of solvent molecules in the interaction. These simulations offer a deeper understanding of the mechanism of action at a molecular level, complementing the static picture provided by molecular docking. nih.gov For example, simulations could reveal how the benzyl and cyclopropyl (B3062369) groups orient themselves within a binding pocket to maximize favorable interactions.

Biological Activity of 1 Benzylcyclopropane 1 Sulfonamide and Its Analogs: in Vitro Investigations

Antimicrobial Spectrum and Potency

The sulfonamide moiety is a well-established pharmacophore in antimicrobial agents. frontiersin.orgnih.gov Its derivatives have been extensively studied for their efficacy against a wide range of pathogenic microorganisms. nih.gov

Sulfonamide-based compounds have historically been a vital class of synthetic antimicrobial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The development of new sulfonamide derivatives is a continuing area of research aimed at combating the rise of multidrug-resistant bacterial pathogens. acu.edu.in The antibacterial effect of sulfonamides is typically bacteriostatic, meaning they inhibit the growth and reproduction of bacteria without killing them. wikipedia.org The mechanism of action involves the inhibition of folic acid synthesis, which is crucial for bacterial DNA and RNA production. researchgate.netpatsnap.com

The introduction of various heterocyclic and substituted moieties to the sulfonamide core can significantly influence the antibacterial spectrum and potency. For instance, studies on different sulfonyl or sulfonamide-containing heterocyclic derivatives have demonstrated a range of minimum inhibitory concentrations (MIC) against various bacterial strains. acu.edu.in

Table 1: In Vitro Antibacterial Activity of Selected Sulfonamide Analogs

Compound/Class Gram-Positive Bacteria MIC (µg/mL) Gram-Negative Bacteria MIC (µg/mL) Reference
Imidazole Sulfonamides S. aureus 100 - 500 E. coli (β-lactam-resistant) 200 - 300 acu.edu.in
Sulfonyl Derivatives B. subtilis 10 S. typhimurium 10 acu.edu.in
N-benzylsalicylthioamides Staphylococcus sp. > 0.5 - 128 E. coli 32 - >128 nih.gov

In addition to antibacterial properties, certain sulfonamide derivatives have demonstrated antifungal activity. frontiersin.orgnih.gov Fungal pathogens pose a significant threat to human health, and the development of new antifungal agents is crucial. The mechanism of action against fungi can also relate to the disruption of essential metabolic pathways. nih.gov For example, some metal complexes of sulfonamides have shown promising antifungal properties. nih.gov

Research into selenium N-heterocyclic carbene (Se–NHC) complexes, which can be considered structural analogs in a broader sense, shows that these compounds can induce denaturation and conformational changes in proteins and decompose the fungal cell membrane in strains like Aspergillus flavus. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Analogs

Compound/Class Fungal Strain Activity Metric Result Reference
Sulfonamides Candida species - Activity noted nih.gov

Note: This table includes data on broader classes of compounds with antifungal activity, as specific data for 1-Benzylcyclopropane-1-sulfonamide was not found.

Antioxidant Activity Assessment (e.g., SOD, DPPH)

The antioxidant capacity of sulfonamide derivatives has been evaluated using various in vitro assays, most notably the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method measures the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH free radical.

Below is a table summarizing the DPPH radical scavenging activity for representative N-benzyl analogs.

CompoundSubstitution on Benzyl (B1604629) RingDPPH Scavenging Activity (%) at 20 minReference
Analog AUnsubstituted57%
Analog B4-Fluoro64.5%
Analog C2,4-Difluoro81%
Analog D4-Fluoro-3-methyl72%

Cytotoxicity Evaluation in Cancer Cell Lines (In vitro studies)

Sulfonamides represent a versatile class of compounds with significant potential as anticancer agents. nih.govsci-hub.ru Their cytotoxic effects have been demonstrated across a variety of cancer cell lines, including those from pancreatic, liver, and brain tumors. nih.govsci-hub.ru The mechanism of their anticancer action can be diverse, including the inhibition of critical enzymes like carbonic anhydrases, disruption of the cell cycle, and induction of apoptosis.

N-benzyl sulfonamides, which are structurally related to this compound, have been synthesized and evaluated for their activity against pancreatic cancer cell lines. sci-hub.ru Some of these analogs have displayed potent and selective in vitro activity, with IC50 values in the sub-micromolar range against cell lines like PANC-1. sci-hub.ru Chiral sulfonamides based on a 2-azabicycloalkane skeleton have also been tested against hepatocellular carcinoma (HCC) and medulloblastoma (MB) cell lines, showing varying degrees of cytotoxicity. nih.gov

The table below presents cytotoxicity data for representative sulfonamide analogs against various cancer cell lines.

Compound ClassCancer Cell LineReported Activity (IC50 or LD50)Reference
Indolyl N-Benzyl SulfonamidePANC-1 (Pancreatic)Sub-micromolar IC50 for hit compounds sci-hub.ru
Chiral 2-Azanorbornyl Sulfonamide (Analog 10b)HUH7 (Hepatocellular Carcinoma)Reduced viability below LD50 at 50µM nih.gov
Chiral 2-Azanorbornyl Sulfonamide (Analog 10c)DAOY (Medulloblastoma)Reduced viability below LD50 at 50µM nih.gov
Chiral 2-Azanorbornyl Sulfonamide (Analog 10c)D425 (Medulloblastoma)Showed 3.11-fold higher cytotoxicity vs. nonmalignant cells nih.gov

Molecular Interactions with Biomolecules (e.g., DNA Intercalation)

The interaction of small molecules with biomacromolecules like DNA is a key mechanism for many therapeutic agents. However, based on available literature, there is limited specific information regarding the interaction of this compound or its close analogs with DNA via an intercalation mechanism. While a patent document lists "this compound" and notes "DNA-binding protein" in a general context, it does not provide experimental data on direct DNA binding or intercalation. The primary mode of action for many biologically active sulfonamides involves binding to the active sites of enzymes, as detailed in section 6.2.4. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of therapeutic compounds. For sulfonamide derivatives, SAR analyses have provided valuable insights into the structural requirements for their various biological activities.

For Anticancer Activity: In a series of indolyl sulfonamides targeting pancreatic cancer, the nature of the substituents on the benzyl group and the indole (B1671886) core significantly influences cytotoxicity. sci-hub.ru Similarly, for chiral sulfonamides active against liver and brain cancer cells, the stereochemistry and the size of the bicyclic amine skeleton are critical. nih.gov Derivatives of 2-azanorbornane, for instance, generally exhibit higher cytotoxicity than their larger 2-azabicyclo[3.2.1]octane counterparts. nih.gov

For Enzyme Inhibition:

COX-2 Inhibition: For sulfonamide-based COX-2 inhibitors, the presence of a primary SO2NH2 group is often crucial for binding to the enzyme's secondary pocket. nih.gov In a series of quinazolinone-based COX-2 inhibitors, substituents at the para-position of the phenyl ring attached to the core structure were found to be important for activity. google.com Specifically, a para-methoxy group led to the highest COX-2 inhibition in that series. google.com

Mcl-1 Inhibition: In biaryl sulfonamide Mcl-1 inhibitors, the sulfonamide oxygen's interaction with Arg263 in the BH3 binding pocket is a key determinant of binding affinity. nih.gov Furthermore, hydrophobic moieties, such as a naphthyl group, positioned deep within the hydrophobic pocket of Mcl-1, can significantly enhance potency. google.com

Viral Protease Inhibition: For HCV protease inhibitors containing a cyclopropyl (B3062369) sulfonamide, increasing the hydrophobicity of this group (e.g., by adding a methyl substituent) can enhance potency. nih.gov

These studies collectively demonstrate that the biological effects of sulfonamide analogs can be finely tuned by modifying the substituents on the aromatic ring and the nitrogen atom of the sulfonamide group, as well as the nature of the scaffold to which the sulfonamide is attached.

Medicinal Chemistry Aspects of 1 Benzylcyclopropane 1 Sulfonamide Derivatives

Rational Design and Synthesis of Bioactive Analogs

The rational design of 1-benzylcyclopropane-1-sulfonamide derivatives is centered on their potential to act as γ-secretase modulators (GSMs). The overarching goal is to modulate the activity of γ-secretase to selectively reduce the production of the toxic amyloid-beta 42 (Aβ42) peptide, a key event in the pathogenesis of Alzheimer's disease, without inhibiting the processing of other essential substrates like Notch. acs.orgfrontiersin.org The core structure, featuring a central cyclopropane (B1198618) ring, offers a rigid scaffold that can orient the benzyl (B1604629) and sulfonamide functionalities in a defined three-dimensional space. This conformational rigidity is a desirable trait in drug design as it can lead to higher binding affinity and selectivity.

The synthesis of the this compound scaffold can be approached through several synthetic routes. A common strategy involves the construction of the cyclopropane ring, followed by the introduction of the benzyl and sulfonamide groups. For instance, a key intermediate, cyclopropyl (B3062369) sulfonamide, can be synthesized in a multi-step process. chemrxiv.orgresearchgate.net One reported method begins with the reaction of 3-chloropropane sulfonyl chloride with tert-butylamine. This is followed by a ring-closing reaction using a strong base like n-butyl lithium to form the N-tert-butyl-cyclopropane sulfonamide intermediate. The final step involves the acidic cleavage of the tert-butyl protecting group to yield the cyclopropyl sulfonamide. chemrxiv.org

Once the cyclopropane sulfonamide core is obtained, the benzyl group can be introduced via N-alkylation. The synthesis of bioactive analogs would then involve the preparation of a variety of derivatives with substitutions on the benzyl ring and modifications of the sulfonamide group to explore the structure-activity relationship (SAR).

A general synthetic scheme is outlined below:

Table 1: General Synthetic Scheme for this compound Analogs

Step Reaction Description
1 Sulfonamide Formation Reaction of 3-chloropropane sulfonyl chloride with a primary amine (e.g., tert-butylamine) to form the corresponding sulfonamide.
2 Cyclization Intramolecular cyclization of the chloropropyl sulfonamide using a strong base to form the cyclopropane ring.
3 Deprotection Removal of the protecting group from the sulfonamide nitrogen (if used).
4 Benzylation Introduction of the benzyl group onto the sulfonamide nitrogen or the cyclopropane ring, depending on the desired scaffold.

The rational design of these analogs is guided by computational modeling and a deep understanding of the γ-secretase enzyme complex. The aim is to create molecules that can fine-tune the enzyme's activity rather than outright inhibiting it, thus avoiding the toxic side effects associated with broad-spectrum γ-secretase inhibitors. acs.org

Identification of Key Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound derivatives to act as effective γ-secretase modulators, they must possess specific structural features that allow them to bind to the enzyme complex and allosterically modulate its activity.

Based on the general understanding of γ-secretase modulators and the structure of this compound, the key pharmacophoric features can be identified as:

A Hydrogen Bond Donor/Acceptor Group: The sulfonamide moiety (-SO₂NH-) is a critical feature, capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sulfonyl oxygens). This allows for crucial interactions with amino acid residues in the binding pocket of the γ-secretase complex.

A Lipophilic/Hydrophobic Region: The benzyl group provides a large, lipophilic surface that can engage in hydrophobic or van der Waals interactions within the target protein. Aromatic interactions, such as pi-pi stacking or cation-pi interactions, may also play a role.

A Rigid Scaffold: The cyclopropane ring provides a conformationally constrained core. This rigidity helps to pre-organize the key pharmacophoric elements (the sulfonamide and benzyl groups) in a specific spatial orientation that is optimal for binding, reducing the entropic penalty upon binding.

An Aromatic Ring System: The phenyl ring of the benzyl group is likely important for specific interactions within the binding site. Substituents on this ring can be used to fine-tune the electronic properties and steric bulk of the molecule, potentially improving potency and selectivity.

A pharmacophore model for this class of compounds is depicted below:

Table 2: Pharmacophoric Features of this compound Derivatives

Feature Structural Moiety Putative Interaction
Hydrogen Bond Donor/Acceptor Sulfonamide (-SO₂NH-) Hydrogen bonding with protein backbone or side chains.
Hydrophobic/Lipophilic Group Benzyl Group Hydrophobic interactions, van der Waals forces.
Aromatic Feature Phenyl Ring Pi-pi stacking, cation-pi interactions.

Computational studies on other γ-secretase modulators have highlighted the importance of features such as hydrogen bond acceptors, hydrophobic regions, and aromatic interactions in achieving effective modulation of the enzyme. drughunter.com

Bioisosteric Replacements (e.g., Sulfoximines) and Their Impact on Activity

Bioisosteric replacement is a strategy used in medicinal chemistry to design analogs of a lead compound by replacing a functional group with another group of similar size, shape, and electronic properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For the sulfonamide group in this compound, a key bioisosteric replacement is the sulfoximine (B86345) group. acs.orgdrughunter.com

The sulfoximine moiety has emerged as a valuable sulfonamide bioisostere in drug design. chemrxiv.org It retains the tetrahedral geometry of the sulfonamide and can participate in similar hydrogen bonding interactions. However, the replacement of a sulfonyl oxygen with an imino nitrogen introduces a new vector for chemical modification and can alter the physicochemical properties of the molecule, such as its pKa, polarity, and metabolic stability. chemrxiv.org

The potential impacts of replacing the sulfonamide with a sulfoximine in the this compound scaffold include:

Modulation of Physicochemical Properties: Sulfoximines can offer improved aqueous solubility and may circumvent off-target activities associated with the sulfonamide group. chemrxiv.org

Intellectual Property: Introducing a sulfoximine group can create a novel chemical entity, providing a new intellectual property position. chemrxiv.org

Biological Activity: The impact on biological activity can be significant and is not always predictable. In some cases, the replacement can lead to enhanced potency, while in others, it may result in a decrease. For example, in a study on γ-secretase inhibitors, the replacement of a sulfonamide with a sulfonimidamide (a closely related group) led to an eight-fold decrease in potency. researchgate.net A similar outcome was observed in a study on helicase-primase inhibitors, where the replacement of a sulfonamide with a sulfoximine resulted in weaker inhibitory activity. nih.gov

Table 3: Comparison of Sulfonamide and Sulfoximine Moieties

Property Sulfonamide (-SO₂NHR) Sulfoximine (-S(O)(NH)R) Potential Impact of Replacement
Hydrogen Bonding Donor (NH) and Acceptor (O) Donor (NH) and Acceptor (O, N) Altered hydrogen bonding network.
Acidity (pKa) Generally acidic Generally less acidic Changes in ionization state at physiological pH.
Polarity Polar Polar, but can be tuned by substitution on N. Altered solubility and membrane permeability.

The decision to explore sulfoximine bioisosteres would be a key step in the lead optimization phase for this class of compounds.

Strategies for Enhancing Selectivity and Potency (Based on SAR)

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure relates to biological activity. For this compound derivatives, SAR exploration would focus on systematically modifying different parts of the molecule to enhance potency against γ-secretase and selectivity for Aβ42 modulation over Notch processing.

Key strategies based on SAR would include:

Substitution on the Benzyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, trifluoromethyl groups) at different positions (ortho, meta, para) on the phenyl ring can significantly impact potency and selectivity. These modifications can alter the electronic and steric properties of the molecule, leading to improved interactions with the target. For instance, in a series of heterocyclic sulfonamide γ-secretase inhibitors, substitutions on the aromatic rings were found to be critical for activity. nih.gov

Modification of the Linker: While the current structure has a direct benzyl-cyclopropane linkage, introducing a linker (e.g., an ether, amine, or amide) or altering the cyclopropane ring (e.g., to a cyclobutane) could change the relative orientation of the key pharmacophoric groups and impact activity.

Derivatization of the Sulfonamide: N-alkylation or N-acylation of the sulfonamide could be explored, although this would remove the hydrogen bond donor capability, which may be essential for activity.

Stereochemistry: If chiral centers are introduced into the molecule, the different stereoisomers should be synthesized and tested, as biological targets are often stereoselective.

Table 4: SAR-Based Strategies for Optimization

Molecular Region Modification Strategy Rationale
Benzyl Ring Introduction of various substituents (e.g., -F, -Cl, -CF₃, -OCH₃). To probe for additional binding pockets and optimize electronic and hydrophobic interactions.
Cyclopropane Core Ring expansion (e.g., to cyclobutane) or introduction of substituents. To alter the conformational rigidity and spatial arrangement of functional groups.

The goal of these strategies is to identify derivatives with an optimal balance of potency, selectivity, and drug-like properties. nih.govnih.gov

Early-Stage Drug Discovery Concepts and Lead Optimization

The journey of a compound like this compound from a "hit" to a clinical candidate involves a rigorous process of lead optimization. The initial "hit" may have the desired biological activity but is unlikely to possess all the properties required for a successful drug.

From Hit to Lead: The initial discovery of a compound with γ-secretase modulating activity, such as a this compound derivative, would be considered a "hit." To progress to a "lead" compound, it must demonstrate:

Confirmed activity and structure.

Evidence of a dose-response relationship.

Some level of selectivity.

A plausible mechanism of action.

Potency: Enhancing the in vitro potency against the target (γ-secretase modulation) through SAR studies as described in section 7.4.

Selectivity: Improving selectivity for Aβ42 modulation over the cleavage of other substrates, particularly Notch, to minimize mechanism-based toxicity. nih.gov

Pharmacokinetics (ADME): Optimizing the Absorption, Distribution, Metabolism, and Excretion properties of the compound. This includes improving metabolic stability, oral bioavailability, and brain penetration (for CNS targets like Alzheimer's disease).

Physicochemical Properties: Fine-tuning properties such as solubility, lipophilicity, and pKa to ensure good formulation and absorption characteristics.

Reducing Off-Target Effects: Screening against a panel of other receptors and enzymes to identify and eliminate any unwanted off-target activities.

A key aspect of lead optimization for γ-secretase modulators is to balance the need for high potency with the requirement for good drug-like properties. Often, increasing lipophilicity can lead to higher potency but may also result in poor pharmacokinetic properties and increased toxicity. nih.gov Therefore, metrics such as ligand-lipophilicity efficiency (LLE) are often used to guide the optimization process. nih.gov

The optimization of a natural product-based class of γ-secretase modulators provides a relevant example, where modifications to the core structure were made to improve metabolic stability and CNS distribution. nih.gov A similar iterative process of design, synthesis, and testing would be applied to the this compound series to identify a preclinical candidate with a promising efficacy and safety profile. nih.gov

Table 5: List of Chemical Compounds Mentioned

Compound Name
This compound
3-chloropropane sulfonyl chloride
tert-butylamine
n-butyl lithium
N-tert-butyl-cyclopropane sulfonamide
cyclopropyl sulfonamide
Ibuprofen
Indomethacin
Sulindac sulfide
Tarenflurbil
Semagacestat

Applications in Organic Synthesis

1-Benzylcyclopropane-1-sulfonamide as a Versatile Synthetic Intermediate

The strained three-membered ring of this compound is susceptible to ring-opening reactions, making it a valuable three-carbon synthon. This reactivity can be harnessed to introduce the cyclopropyl (B3062369) motif or a functionalized propyl chain into a variety of molecular frameworks. For instance, under Lewis acid catalysis, cyclopropyl ketones are known to react with sulfonamides, leading to ring-opened products. This suggests that the this compound moiety can act as a precursor to γ-amino ketone derivatives or other linear structures upon nucleophilic attack.

The presence of the sulfonamide group also provides a handle for further functionalization. The nitrogen atom can be deprotonated to form an anion, which can then participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. This dual reactivity of the cyclopropane (B1198618) ring and the sulfonamide group makes this compound a versatile intermediate for the synthesis of a wide range of organic compounds.

Utilization as Protecting Groups

The N-benzyl group in this compound can serve as a protecting group for the sulfonamide nitrogen. N-Benzylsulfonamides are known to be stable under a variety of reaction conditions, yet they can be cleaved when necessary. The removal of the benzyl (B1604629) group is typically achieved through hydrogenolysis, often using a palladium catalyst and a hydrogen source. This deprotection strategy is generally mild and selective, allowing for the unmasking of the primary sulfonamide in the presence of other sensitive functional groups.

The use of a benzyl protecting group is advantageous in multi-step syntheses where the reactivity of the N-H bond of the sulfonamide needs to be temporarily masked. Once the desired transformations on other parts of the molecule are complete, the benzyl group can be efficiently removed to reveal the primary sulfonamide for further reactions or as part of the final target structure.

Protecting GroupStructureCommon Deprotection Conditions
Benzyl (Bn)-CH₂C₆H₅H₂, Pd/C
p-Methoxybenzyl (PMB)-CH₂C₆H₄-p-OMeOxidative cleavage (e.g., DDQ, CAN)
Nosyl (Ns)-SO₂C₆H₄-o-NO₂Thiolate nucleophiles (e.g., thiophenol)

Building Blocks for Complex Molecular Architectures

The inherent strain of the cyclopropane ring and the electronic properties of the sulfonamide group make this compound an attractive building block for the construction of complex molecular architectures. Cyclopropane-containing compounds are found in numerous natural products and pharmaceutically active molecules, and their unique conformational constraints can impart desirable biological activities.

Donor-acceptor cyclopropanes, which feature an electron-donating group and an electron-withdrawing group on the cyclopropane ring, are particularly valuable synthetic intermediates. In the case of this compound, the benzylsulfonamide group can be considered as the acceptor, while a suitable substituent on the cyclopropane ring could act as a donor, creating a push-pull system that facilitates ring-opening reactions and cycloadditions. This allows for the stereocontrolled synthesis of five- and six-membered rings, which are common motifs in complex natural products and medicinal agents. The ability to introduce a defined three-carbon unit with specific stereochemistry is a key advantage of using cyclopropane-based building blocks.

Role in Multi-step Organic Transformations

In the context of multi-step organic transformations, this compound can play a pivotal role in streamlining synthetic sequences. Its bifunctional nature allows for sequential or cascade reactions, where both the cyclopropane ring and the sulfonamide moiety are manipulated to build molecular complexity rapidly.

An illustrative, albeit hypothetical, multi-step sequence could involve the deprotonation of the sulfonamide followed by alkylation, and then a Lewis acid-mediated ring-opening and cyclization with a tethered nucleophile to construct a heterocyclic system. Such strategies are at the forefront of modern organic synthesis, where the development of efficient and elegant pathways to complex molecules is a primary goal.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Benzylcyclopropane-1-sulfonamide, and what key reaction conditions are critical for cyclopropane ring stability?

  • Methodological Answer : The synthesis typically involves sulfonylation of a benzyl-substituted cyclopropane precursor. Key steps include:

  • Use of sodium ascorbate and CuSO₄·5H₂O in click chemistry for functionalization (e.g., azide-alkyne cycloaddition) .
  • Stabilizing the cyclopropane ring via steric protection during sulfonamide formation, avoiding acidic conditions that might induce ring-opening .
  • Characterization via NMR (¹H/¹³C) to confirm ring integrity and sulfonamide regiochemistry .

Q. How can researchers validate the purity and structural identity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • Spectroscopy : Compare experimental NMR data (e.g., δ ~1.2–1.5 ppm for cyclopropane protons) with PubChem reference spectra .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 239.33 for [M+H]⁺) using high-resolution MS, referencing NIST Standard Reference Data .
  • HPLC : Use reverse-phase C18 columns with UV detection at 254 nm; optimize mobile phase (acetonitrile/water + 0.1% TFA) to resolve sulfonamide derivatives .

Q. What physicochemical properties (e.g., solubility, logP) are critical for designing in vitro assays involving this compound?

  • Methodological Answer :

  • Solubility : Pre-screen in DMSO (≥50 mM stock solutions) and dilute in assay buffers (e.g., PBS) to avoid precipitation .
  • logP : Calculate via computational tools (e.g., ChemAxon) or experimentally via shake-flask method; target logP <3 to ensure membrane permeability in cell-based assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

  • Methodological Answer :

  • Dose-Response Validation : Perform IC₅₀ assays in triplicate using standardized protocols (e.g., MTT for viability) .
  • Metabolic Stability : Assess compound stability in cell culture media (e.g., LC-MS monitoring for degradation products) .
  • Cell-Specific Factors : Control for CYP450 expression or efflux pump activity (e.g., P-gp inhibitors in resistant lines) .

Q. What mechanistic hypotheses explain the sulfonamide moiety's role in modulating cyclopropane-based enzyme inhibition?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions between the sulfonamide group and active-site residues (e.g., hydrogen bonding with Ser/Thr kinases) .
  • SAR Studies : Synthesize analogs (e.g., N-alkylated sulfonamides) to test contributions of sulfonamide acidity (pKa ~10) to binding .
  • Kinetic Assays : Measure inhibition constants (Kᵢ) under varying pH to correlate protonation state with activity .

Q. What experimental strategies can address discrepancies in spectral data (e.g., NMR splitting patterns) for this compound derivatives?

  • Methodological Answer :

  • Dynamic NMR : Perform variable-temperature ¹H NMR to detect hindered rotation (e.g., sulfonamide N–S bond) causing splitting .
  • Crystallography : Obtain single-crystal X-ray structures to resolve stereochemical ambiguities .
  • DFT Calculations : Simulate NMR chemical shifts using Gaussian09 with B3LYP/6-311+G(d,p) basis set .

Q. How should researchers design a structure-activity relationship (SAR) study to optimize this compound for selective protein targeting?

  • Methodological Answer :

  • Scaffold Diversification : Introduce substituents at the benzyl position (e.g., electron-withdrawing groups) to modulate steric and electronic effects .
  • Proteome Profiling : Use affinity-based pulldown coupled with LC-MS/MS to identify off-target binding .
  • Free Energy Perturbation (FEP) : Compute relative binding affinities for virtual analogs before synthesis .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-dependent effects in studies involving this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit dose-response curves using GraphPad Prism (four-parameter logistic model) .
  • ANOVA with Post Hoc Tests : Compare multiple treatment groups; apply Bonferroni correction to minimize Type I errors .
  • Meta-Analysis : Pool data from independent replicates to calculate weighted effect sizes .

Q. How can researchers ensure reproducibility when scaling up synthetic protocols for this compound?

  • Methodological Answer :

  • Reaction Monitoring : Use in-situ FTIR or PAT (Process Analytical Technology) to track intermediate formation .
  • DoE (Design of Experiments) : Optimize parameters (e.g., temperature, catalyst loading) via factorial design .
  • Batch Record Standardization : Document deviations (e.g., solvent purity, stirring rates) in electronic lab notebooks .

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Feasible Synthetic Routes

Reactant of Route 1
1-Benzylcyclopropane-1-sulfonamide
Reactant of Route 2
1-Benzylcyclopropane-1-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.